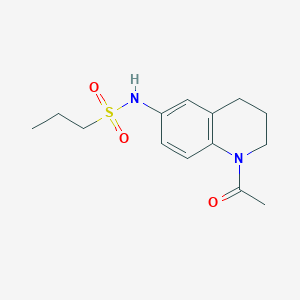

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold acetylated at the 1-position and sulfonylated at the 6-position with a propane-1-sulfonamide group.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-9-20(18,19)15-13-6-7-14-12(10-13)5-4-8-16(14)11(2)17/h6-7,10,15H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYMYMXLMHRESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Acetylation: The quinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation: The final step involves the reaction of the acetylated quinoline with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide has been studied for its potential as a therapeutic agent due to the following properties:

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest its potential development as an antibiotic agent .

- Enzyme Inhibition : The compound may act as a competitive inhibitor of bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth. This mechanism underlies the action of many sulfonamide antibiotics .

Biological Studies

The structural characteristics of this compound make it a candidate for studying biological interactions:

- Receptor Interaction : The compound may bind to specific receptors involved in inflammatory pathways, modulating immune responses. This interaction could lead to new treatments for inflammatory diseases .

- Gene Expression Modulation : It can influence the transcription of genes related to cell proliferation and apoptosis, making it relevant in cancer research .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Tetrahydroquinoline Analog Studies : Research on related tetrahydroquinoline analogs has demonstrated their ability to inhibit specific proteins involved in disease mechanisms. For example, CE3F4, a tetrahydroquinoline analog, was identified as an inhibitor of Epac (Exchange Protein directly Activated by cAMP), which plays a role in cardiac hypertrophy and tumor invasion . This suggests that similar compounds could be developed for therapeutic applications.

- Antiviral Properties : Emerging research indicates that compounds with similar structures may exhibit antiviral properties. Investigations into JAK inhibitors have shown promise in treating viral infections like HIV . While not directly related to this compound, these findings underscore the potential for related compounds in antiviral therapies.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide with two structurally related sulfonamide derivatives, highlighting differences in substituents, synthesis routes, and analytical characterization.

Key Observations

Core Heterocycle Variations: The target compound uses a tetrahydroquinoline core, whereas the analogous compound in employs a tetrahydroisoquinoline scaffold. The latter’s additional benzene ring in the isoquinoline system may influence electronic properties and binding interactions in biological systems . The quinoline derivative in lacks the tetrahydro modification, which reduces ring saturation and alters conformational flexibility .

Substituent Effects: The 1-acetyl group in the target compound contrasts with the 2-trifluoroacetyl group in ’s tetrahydroisoquinoline. Trifluoroacetyl groups enhance electronegativity and metabolic stability but may increase steric hindrance . The propane-1-sulfonamide moiety in the target compound is simpler than the fluorophenyl-cyclopropylethyl substituent in , which introduces aromaticity and steric complexity.

highlights a multi-step process including bromination, trifluoroacetylation, and crystallographic validation, suggesting rigorous purification and characterization protocols .

Analytical Characterization: Both the target compound and the tetrahydroisoquinoline analog in rely on NMR and HRMS for structural confirmation. The absence of crystallographic data for the target compound (unlike ’s analog) limits insights into its 3D conformation .

Research Findings and Limitations

- Pharmacological Potential: Sulfonamide-tetrahydroquinoline hybrids are explored for enzyme inhibition (e.g., acyl-CoA transferases) and antimicrobial activity. However, the target compound’s specific bioactivity remains uncharacterized in the provided evidence .

- Synthetic Challenges : The propane-1-sulfonamide group’s simplicity may facilitate synthesis compared to bulkier analogs, but scalability and yield data are absent .

- Data Gaps : The PubChem entry for the target compound () is inaccessible, limiting direct comparisons of solubility, stability, or toxicity.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines an acetyl group with a sulfonamide moiety, which may contribute to its diverse biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide |

| Molecular Formula | C14H20N2O3S |

| Molecular Weight | 296.39 g/mol |

| CAS Number | 941871-39-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to act as an enzyme inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various pharmacological effects depending on the target.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has also been investigated. Studies have shown that it can induce apoptosis in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 µM |

| MCF7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 20 µM |

These results indicate that this compound may have significant potential as an anticancer agent.

Anti-inflammatory Activity

Preliminary studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels when treated with the compound.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Notably:

- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry explored the compound's inhibition of specific enzymes involved in cancer progression. The results showed a promising inhibition rate comparable to established inhibitors.

- Pharmacophore Modeling : Pharmacophore models developed based on structural activity relationships indicated that certain functional groups within the compound are critical for its biological activity. This model aids in predicting the activity of related compounds.

- In Vivo Studies : Animal model studies demonstrated that administration of the compound led to significant tumor size reduction in xenograft models, supporting its potential therapeutic use.

Q & A

Q. What are the optimal synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide, and how can reaction conditions be standardized?

The synthesis involves multi-step protocols:

Tetrahydroquinoline core formation : Use Povarov reactions with substituted anilines and enol ethers under acid catalysis (e.g., HCl in ethanol at reflux) to construct the tetrahydroquinoline scaffold .

Acetylation : Introduce the acetyl group at the 1-position using acetic anhydride or acetyl chloride in basic conditions (e.g., pyridine) .

Sulfonamide coupling : React the intermediate with propane-1-sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base .

Key considerations: Monitor reaction progress via TLC/HPLC and optimize solvent polarity for each step to minimize side products.

Q. How can structural characterization of this compound be performed to confirm purity and regioselectivity?

- Spectroscopy : Use - and -NMR to verify acetyl and sulfonamide group positions. The acetyl methyl group typically appears as a singlet at ~2.1 ppm, while sulfonamide protons show broad peaks at ~7.5-8.5 ppm .

- X-ray crystallography : For absolute configuration confirmation, employ SHELX programs (e.g., SHELXL) to refine crystal structures .

- Mass spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H] ~377.4 g/mol) .

Q. What preliminary biological assays are recommended to screen for activity?

- Enzyme inhibition : Test against kinases (e.g., PTP1B) using fluorogenic substrates in vitro. IC values can indicate potency .

- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess sulfonamide-mediated effects .

- Cytotoxicity : Evaluate via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential anticancer activity .

Advanced Research Questions

Q. How can conflicting data on enzyme inhibition mechanisms be resolved?

Contradictions in IC values or binding modes may arise from:

- Structural flexibility : Perform molecular dynamics simulations to assess conformational changes in the enzyme active site upon ligand binding .

- Assay variability : Standardize buffer conditions (pH, ionic strength) and validate results across multiple enzymatic assays (e.g., fluorescence vs. radiometric) .

- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots to determine inhibition type and compare with structural analogs .

Q. What strategies address poor solubility in pharmacological studies?

- Formulation : Develop nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

- Structural analogs : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the tetrahydroquinoline ring while preserving sulfonamide bioactivity .

- Prodrug design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esters) to improve bioavailability .

Q. How can molecular interactions with biological targets be validated experimentally?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to recombinant proteins (e.g., PTP1B) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm binding specificity .

- Cryo-EM/X-ray co-crystallization : Resolve ligand-protein complexes at atomic resolution to identify critical hydrogen bonds or hydrophobic interactions .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

- QSAR modeling : Use Gaussian or Schrödinger suites to correlate electronic properties (e.g., LogP, polar surface area) with bioactivity data .

- Docking studies : Autodock Vina or Glide can predict binding poses in enzyme active sites, guiding rational design of analogs with improved affinity .

- ADMET prediction : SwissADME or pkCSM tools forecast pharmacokinetic profiles to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.